(3-(Dimethylamino)propyl)triphenylphosphonium bromide

Catalog No.
S788093
CAS No.
18355-96-9
M.F
C23H27BrNP
M. Wt
428.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Dimethylamino)propyl)triphenylphosphonium brom...

CAS Number

18355-96-9

Product Name

(3-(Dimethylamino)propyl)triphenylphosphonium bromide

IUPAC Name

3-(dimethylamino)propyl-triphenylphosphanium;bromide

Molecular Formula

C23H27BrNP

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C23H27NP.BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1

InChI Key

SSWPSKSQQSJKKF-UHFFFAOYSA-M

SMILES

CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

The exact mass of the compound (3-(Dimethylamino)propyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(3-(Dimethylamino)propyl)triphenylphosphonium bromide (CAS 18355-96-9) is a specialized quaternary phosphonium salt and Wittig reagent precursor primarily procured for the synthesis of tricyclic antihistamines and antidepressants. Structurally, it features a triphenylphosphonium core tethered to a dimethylamino propyl chain, enabling the direct installation of a 3-(dimethylamino)propylidene side chain onto ketone substrates. In industrial and pharmaceutical manufacturing, this mono-bromide salt is valued for its precise stoichiometric behavior, high reactivity in ylide formation, and compatibility with mild base systems, making it a critical building block for APIs such as olopatadine, doxepin, and amitriptyline analogs[1].

Substituting this specific mono-bromide (CAS 18355-96-9) with its close analog, the hydrobromide salt (CAS 27710-82-3), fundamentally alters the stoichiometry of the ylide generation step. The hydrobromide salt requires an additional equivalent of strong base (e.g., sodium hydride or n-butyllithium) to neutralize the extra acid, which proportionally increases hazardous hydrogen gas evolution, generates excess sodium bromide waste, and often necessitates ultra-low temperature cooling to manage the aggressive kinetics[1]. Furthermore, substituting the Wittig approach entirely with a generic Grignard reagent (e.g., 3-dimethylaminopropylmagnesium chloride) shifts the synthesis from a single-step olefination to a multi-step addition-dehydration sequence, increasing process complexity, lowering overall yield, and complicating the separation of Z/E isomers [2].

Base-Equivalent Optimization and Hydrogen Evolution Reduction

When generating the active phosphonium ylide, the mono-bromide salt (CAS 18355-96-9) requires strictly stoichiometric amounts of strong base (such as sodium hydride) compared to the hydrobromide salt (CAS 27710-82-3). The hydrobromide salt necessitates an additional equivalent of base to neutralize the HBr moiety, which proportionally increases the evolution of hazardous hydrogen gas and sodium bromide waste during scale-up [1].

Evidence DimensionBase equivalents and hazardous gas evolution
Target Compound Data1 equivalent base required; minimal excess H2 gas
Comparator Or BaselineHydrobromide salt (CAS 27710-82-3) requires ≥2 equivalents base; generates 2x H2 gas
Quantified Difference50% reduction in base equivalents and proportional decrease in hydrogen gas evolution
ConditionsYlide generation using NaH in anhydrous THF

Reducing hydrogen gas evolution and base consumption mitigates thermal and explosive hazards during industrial scale-up of API intermediates.

Elimination of Cryogenic Cooling Requirements

Traditional methods utilizing the hydrobromide salt often require ultra-low temperature conditions (e.g., cryogenic nitrogen cooling) due to the aggressive deprotonation kinetics and potential side reactions when using excess strong bases. In contrast, the mono-bromide (CAS 18355-96-9) allows for controlled ylide formation and subsequent Wittig olefination at mild ambient temperatures (20–22 °C), significantly lowering equipment demands [1].

Evidence DimensionOperating temperature for ylide formation
Target Compound Data20–22 °C
Comparator Or BaselineHydrobromide salt (CAS 27710-82-3) requiring ultra-low/cryogenic temperatures
Quantified DifferenceShift from cryogenic conditions to ambient (ΔT > 50 °C)
ConditionsDeprotonation and Wittig reaction with dibenzoxepin derivatives

Operating at ambient temperatures eliminates the need for specialized cryogenic reactors, drastically reducing energy costs and equipment capital in procurement.

Synthetic Step Reduction vs. Grignard Routes

In the synthesis of tricyclic APIs such as doxepin or olopatadine, constructing the exocyclic double bond using Grignard reagents (e.g., 3-dimethylaminopropylmagnesium chloride) requires a two-step sequence: nucleophilic addition to form a tertiary alcohol, followed by a harsh dehydration step. Utilizing (3-(Dimethylamino)propyl)triphenylphosphonium bromide (CAS 18355-96-9) achieves the direct installation of the alkylidene side chain via a single Wittig reaction, bypassing the alcohol intermediate and improving overall process efficiency [1].

Evidence DimensionNumber of synthetic steps to target olefin
Target Compound Data1 step (Direct Wittig olefination)
Comparator Or BaselineGrignard reagent (2 steps: addition + dehydration)
Quantified Difference50% reduction in synthetic steps for double bond formation
ConditionsSynthesis of tricyclic alkylidene APIs (e.g., doxepin analogs)

Reducing the number of reaction steps directly decreases solvent usage, cycle times, and labor costs in pharmaceutical manufacturing.

Enhanced Z/E Isomeric Control and Crude Yield

The use of the mono-bromide (CAS 18355-96-9) under optimized mild conditions suppresses the formation of unwanted isomers and degradation products compared to harsher Grignard or hydrobromide salt routes. For example, in the synthesis of olopatadine, this reagent facilitates a crude yield exceeding 60%, with subsequent standard crystallization achieving an exceptional Z/E isomeric ratio of 99.90:0.02 and an overall purity of 99.90% [1].

Evidence DimensionFinal API isomeric purity (Z/E ratio)
Target Compound Data99.90 : 0.02 (Z/E)
Comparator Or BaselineTraditional routes yielding higher E-isomer impurities
Quantified DifferenceNear-quantitative Z-isomer selectivity after crystallization
ConditionsWittig reaction with Isoxepac followed by acetone/water crystallization

High isomeric purity minimizes the need for complex, lossy downstream chromatographic separations, directly impacting the final API cost.

Industrial Synthesis of Olopatadine Hydrochloride

Procured as the primary Wittig reagent to react with Isoxepac under mild conditions, ensuring high Z-isomer selectivity and minimizing hazardous gas evolution during scale-up [1].

Manufacturing of Tricyclic Antidepressants (e.g., Doxepin Analogs)

Utilized to directly install the exocyclic double bond in a single step, bypassing the multi-step addition-dehydration sequence required by traditional Grignard routes[2].

Ambient-Temperature Flow Chemistry and Scale-up

Ideal for continuous or large-batch ylide generation where avoiding cryogenic cooling and strictly controlling base stoichiometry are critical for process safety and cost-efficiency [1].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18355-96-9

Dates

Last modified: 08-15-2023

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